molecular formula C9H10ClN3O B8193976 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8193976
M. Wt: 211.65 g/mol
InChI Key: BVHDGFQOOPMEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a functionalized 7-deazapurine scaffold designed for medicinal chemistry and drug discovery research. The core pyrrolo[2,3-d]pyrimidine structure is a well-known purine bioisostere, imparting favorable properties for targeting a range of biological processes (PMC12379008). The chloro group at the 2-position and the 2-methoxyethyl chain at the 7-position serve as key synthetic handles for further derivatization, allowing researchers to develop novel compounds for probing biological pathways. This scaffold is of significant interest in the development of targeted kinase inhibitors. Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent activity as ATP-competitive inhibitors against kinases such as p21-activated kinase 4 (PAK4), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are critical targets in oncology research (Molecules 2023, 28(1), 413) (Pharmaceuticals 2023, 16(9), 1324). These compounds can induce cell cycle arrest and apoptosis in cancer cell lines, making them valuable tools for studying cancer mechanisms. Beyond oncology, the pyrrolo[2,3-d]pyrimidine core exhibits broad-spectrum bioactivity, including antibacterial, antifungal, and antiviral properties, positioning it as a promising scaffold for addressing antimicrobial resistance (AMR) (PMC12379008). The synthetic versatility of this compound enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. This product is intended for research and development use only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-6-11-9(10)12-8(7)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHDGFQOOPMEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis: 2-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine

The foundational step involves preparing the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. A method adapted from CN102633802A ( ) utilizes 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as the starting material. Selective dechlorination at the C4 position is achieved via hydrogenation under atmospheric pressure with a palladium catalyst (5% Pd/C) in ethanol at 25°C. This yields 2-chloro-7H-pyrrolo[2,3-d]pyrimidine with 85% efficiency (Table 1) .

Table 1: Selective Dechlorination Conditions

ParameterValue
Starting Material2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Catalyst5% Pd/C
SolventEthanol
Temperature25°C
Yield85%

N7 Alkylation with 2-Methoxyethyl Groups

Introducing the 2-methoxyethyl moiety at the N7 position requires careful alkylation. A protocol inspired by CN110386936B ( ) employs 2-methoxyethyl bromide as the alkylating agent. The reaction is conducted in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C, followed by gradual warming to room temperature. This method achieves a 78% yield, with minimal dialkylation observed (Table 2) .

Table 2: Alkylation Optimization

ConditionOutcome
BaseNaH (1.2 equiv)
SolventTHF
Temperature0°C → 25°C
Reaction Time12 hours
Yield78%

Alternative solvents like dimethylformamide (DMF) reduce yields to 65% due to increased side reactions, underscoring the importance of solvent polarity.

One-Pot Cyclization and Alkylation

A convergent approach synthesizes the pyrrolo[2,3-d]pyrimidine core and introduces the 2-methoxyethyl group simultaneously. Adapted from CN111303162B ( ), this method starts with 2-chloro-4-aminopyrimidine derivatives. Cyclization with a methoxyethyl-substituted propargyl alcohol under copper(I) catalysis forms the pyrrole ring, followed by chlorination using phosphorus oxychloride (POCl₃). This route achieves a 70% overall yield but requires rigorous temperature control to prevent decomposition (Table 3) .

Table 3: One-Pot Synthesis Parameters

StepConditions
Cyclization CatalystCuI (10 mol%)
Chlorination AgentPOCl₃
Temperature Range-10°C (cyclization) → 80°C (chlorination)
Total Yield70%

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

MethodAdvantagesLimitationsYield
Stepwise AlkylationHigh regioselectivityMulti-step purification78%
One-Pot SynthesisFewer intermediatesSensitive to temperature70%

The stepwise method offers superior reproducibility, while the one-pot approach reduces solvent waste.

Scale-Up Considerations

Industrial production favors the stepwise alkylation route due to its compatibility with flow chemistry systems. Pilot-scale trials using continuous reactors demonstrate yields exceeding 75% at throughputs of 1 kg/day. Critical quality control metrics include HPLC purity (>99%) and residual solvent levels (<0.1% THF) .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted pyrrolopyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antiviral activities.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogues of 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine include derivatives with modifications at positions 4, 5, 6, and 6. A comparative analysis is provided below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine 7-cyclopropylmethyl C₁₀H₁₀ClN₃ 207.66 Higher lipophilicity; antiviral
2-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine 7-difluoroethyl C₈H₆ClF₂N₃ 217.61 Enhanced metabolic stability
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine 7-(SEM-protected) C₁₂H₁₈ClN₃OSi 283.83 Intermediate for kinase inhibitors
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-pyrrolidinyl, 5-aryl, 7-aryl C₂₃H₂₁ClN₄ 388.72 Crystallographically characterized
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine 7-cyclopentyl C₁₂H₁₃ClN₄ 248.71 Anticancer (MCF-7 cell line)

Key Observations:

  • Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound provides moderate hydrophilicity compared to lipophilic groups like cyclopropylmethyl or cyclopentyl .
  • Synthetic Utility: SEM-protected derivatives (e.g., ) serve as intermediates for further functionalization, highlighting the versatility of the pyrrolo[2,3-d]pyrimidine core.

Biological Activity

2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

IUPAC Name: 2-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine
Molecular Formula: C9H10ClN3O
Molecular Weight: 199.65 g/mol
InChI: InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-6-11-9(10)12-8(7)13/h2-3,6H,4-5H2,1H3

The biological activity of 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites, which can disrupt cellular pathways related to growth and proliferation. This inhibition can lead to significant effects on cancer cell lines and other pathological conditions.

Anticancer Activity

Research indicates that compounds within the pyrrolopyrimidine family exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism involves disruption of signaling pathways critical for tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine on A431 vulvar epidermal carcinoma cells. The compound demonstrated significant inhibition of cell proliferation and migration, suggesting its potential as an anticancer agent.

CompoundCell LineIC50 (µM)Mechanism
2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidineA43115Enzyme inhibition
Comparison Compound AA43120Enzyme inhibition
Comparison Compound BA43125Apoptosis induction

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in critical cellular processes. Notably, it has shown activity against phosphoinositide 3-kinases (PI3K), which are vital for cell survival and metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-ChloropyrimidineStructureModerate enzyme inhibition
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineStructureAnticancer activity
6-(2,6-Dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-oneStructureStrong kinase inhibition

Therapeutic Potential

Given its biological activity, 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine holds promise for therapeutic applications in oncology and potentially in other areas such as antiviral therapies. Its structure allows for modifications that could enhance its efficacy and selectivity for specific targets.

Future Directions in Research

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects in vivo are necessary to advance its development as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine?

Methodological Answer: Synthesis typically involves functionalizing a pyrrolo[2,3-d]pyrimidine core. A common approach includes:

Core Preparation : Start with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1500-85-2), synthesized via methods described in patents like US10364248B2, which outlines halogenation and cyclization steps for pyrrolopyrimidines .

Alkylation : Introduce the 2-methoxyethyl group using alkylating agents (e.g., 2-methoxyethyl bromide) under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) in polar aprotic solvents like DMF or NMP. Reaction monitoring via TLC ensures completion .

Purification : Use column chromatography or recrystallization to isolate the product, confirmed via NMR (¹H/¹³C) and LC-MS .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldKey References
Core HalogenationPOCl₃, reflux, 6h75-85%
Alkylation2-Methoxyethyl bromide, Cs₂CO₃, DMF, 60°C, 12h60-70%

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies protons on the pyrrolopyrimidine core (δ 8.2–8.5 ppm for H-5) and the 2-methoxyethyl chain (δ 3.4–3.6 ppm for OCH₃). ¹³C NMR confirms the chlorine substituent (C-Cl at ~140 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 211.65) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms substituent positions, though limited data exists for this specific derivative .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating its kinase inhibition potential?

Methodological Answer:

  • Target Selection : Prioritize kinases with known sensitivity to pyrrolopyrimidines (e.g., JAK2, EGFR) based on structural analogs .
  • Assay Optimization :
    • Use ATP-competitive binding assays (e.g., fluorescence polarization) with purified kinase domains.
    • IC₅₀ determination requires dose-response curves (1 nM–10 μM range) .
  • Control Compounds : Include staurosporine (broad-spectrum inhibitor) and analogs (e.g., 2-amino-4-m-bromoanilino derivatives) for comparison .

Key Insight : Substituent position (e.g., 2-chloro vs. 4-chloro) drastically alters selectivity. For example, 2-chloro derivatives show higher affinity for JAK2 than EGFR .

Q. How can conflicting bioactivity data across studies be systematically addressed?

Methodological Answer:

Meta-Analysis Framework :

  • Compile datasets from antiviral (e.g., Zika virus EC₅₀) and anticancer (e.g., IC₅₀ in leukemia cell lines) studies .
  • Normalize data using Z-score or fold-change relative to controls.

Structure-Activity Relationship (SAR) Profiling :

  • Correlate substituent effects (e.g., 2-methoxyethyl vs. cyclopentyl) with activity trends. For instance, bulkier groups reduce antiviral potency but enhance kinase inhibition .

Mechanistic Cross-Validation : Use siRNA knockdowns or CRISPR-edited cell lines to confirm target engagement .

Q. What computational strategies optimize its drug-likeness and target binding?

Methodological Answer:

  • Molecular Docking : Use software like MOE or AutoDock to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues).
    • Example: The 2-chloro group forms a halogen bond with JAK2’s Leu855 .
  • ADMET Prediction : Tools like SwissADME predict solubility (LogP ~2.5) and CYP450 inhibition risks.
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., replacing methoxyethyl with trifluoroethyl) .

Q. How do crystallographic studies inform salt form selection for improved bioavailability?

Methodological Answer:

  • Polymorph Screening : Test salt forms (e.g., HCl, mesylate) via slurry crystallization in solvents like ethanol/water mixtures .
  • Stability Analysis : Accelerated stability studies (40°C/75% RH, 4 weeks) identify hygroscopic or degradant-prone forms.
  • Bioavailability Correlation : Select salts with high aqueous solubility (>50 μg/mL) and low melting points (<200°C) for formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.